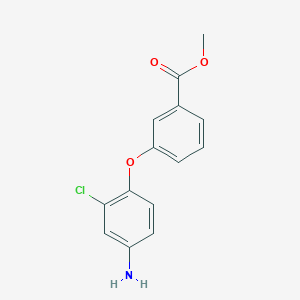Methyl 3-(4-amino-2-chlorophenoxy)benzoate
CAS No.: 940304-31-4
Cat. No.: VC8155244
Molecular Formula: C14H12ClNO3
Molecular Weight: 277.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 940304-31-4 |
|---|---|
| Molecular Formula | C14H12ClNO3 |
| Molecular Weight | 277.7 g/mol |
| IUPAC Name | methyl 3-(4-amino-2-chlorophenoxy)benzoate |
| Standard InChI | InChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(16)8-12(13)15/h2-8H,16H2,1H3 |
| Standard InChI Key | WVEUOPGHJBHUCY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-(4-amino-2-chlorophenoxy)benzoate consists of a benzoic acid methyl ester core, where the phenyl ring is substituted at the 3-position with a phenoxy group. The phenoxy group itself is further modified with a chlorine atom at the 2-position and an amino group at the 4-position (Figure 1). The ester functional group at the 1-position of the benzoate backbone enhances the compound’s lipophilicity, which is critical for membrane permeability in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.7 g/mol |
| CAS Number | 940304-31-4 |
| IUPAC Name | Methyl 3-(4-amino-2-chlorophenoxy)benzoate |
| SMILES | COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
| InChI Key | GSDSFGMVOSSVSO-UHFFFAOYSA-N |
The amino group at the 4-position of the phenoxy ring introduces hydrogen-bonding capabilities, while the chlorine atom at the 2-position sterically hinders rotational freedom, potentially affecting conformational stability.
Synthesis Pathways
Conventional Synthetic Routes
The synthesis of methyl 3-(4-amino-2-chlorophenoxy)benzoate generally proceeds through a multi-step sequence involving etherification and esterification reactions. A representative pathway involves:
-
Ether Formation: Reaction of 3-hydroxybenzoic acid with 4-amino-2-chlorophenol in the presence of a base such as potassium carbonate, facilitated by a polar aprotic solvent like dimethylformamide (DMF) .
-
Esterification: Treatment of the resulting 3-(4-amino-2-chlorophenoxy)benzoic acid with methanol under acidic conditions (e.g., sulfuric acid) to yield the methyl ester .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 60–80°C |
| Solvent | DMF or Acetone |
| Catalyst | K₂CO₃ or H₂SO₄ |
| Reaction Time | 4–6 hours |
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and yield optimization. Continuous flow reactors may replace batch processes to enhance heat and mass transfer, particularly during the exothermic esterification step . Recent patents describe the use of immobilized lipases as biocatalysts for esterification, reducing energy consumption and minimizing byproduct formation . Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity .
Physicochemical Properties
Solubility and Stability
Methyl 3-(4-amino-2-chlorophenoxy)benzoate exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is readily soluble in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide . The compound is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments, reverting to the parent carboxylic acid.
Thermal Behavior
Differential scanning calorimetry (DSC) of related chlorophenoxy benzoates reveals melting points in the range of 120–150°C, with decomposition temperatures exceeding 250°C. The methyl ester group lowers the melting point compared to the free acid, enhancing processability in formulation applications.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparative studies with methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) highlight the impact of substituent position on physicochemical properties. The 4-substituted isomer demonstrates a 15% higher aqueous solubility due to reduced steric hindrance, while the 3-substituted derivative exhibits greater thermal stability.
Table 3: Structural and Property Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Methyl 3-(4-amino-2-chlorophenoxy)benzoate | C₁₄H₁₂ClNO₃ | 277.7 | <0.1 |
| Methyl 4-(4-amino-2-chlorophenoxy)benzoate | C₁₄H₁₂ClNO₃ | 277.7 | 0.12 |
| Methyl 3-(2-chloro-4-nitrophenoxy)benzoate | C₁₄H₁₁ClN₂O₅ | 322.7 | <0.05 |
Bioactivity Correlations
Though direct bioactivity data for methyl 3-(4-amino-2-chlorophenoxy)benzoate are scarce, structurally similar compounds exhibit herbicidal and antifungal properties. For instance, methyl 4-(4-amino-2-chlorophenoxy)benzoate demonstrates moderate inhibition of Fusarium oxysporum at 50 ppm. The amino group’s electron-donating nature may enhance binding to microbial enzyme active sites, suggesting potential agrochemical applications for the 3-substituted analog.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume